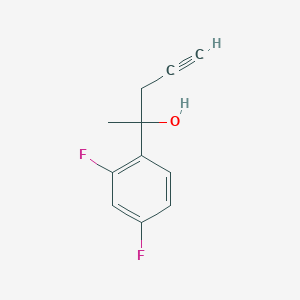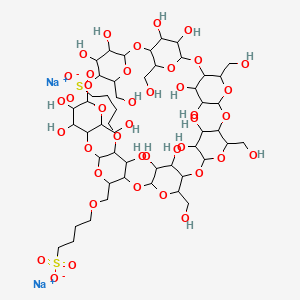
Sulfobutyl ether beta-cyclodextrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Captisol is a chemically modified cyclodextrin, specifically designed to optimize the solubility and stability of drugs. It was invented and initially developed by scientists at the University of Kansas’ Higuchi Biosciences Center for specific use in drug development and formulation . Captisol is a polyanionic beta-cyclodextrin derivative with a sodium sulfonate salt separated from the hydrophobic cavity by a butyl ether spacer group . This unique structure allows Captisol to enhance the solubility of poorly soluble drugs, making it a valuable tool in pharmaceutical formulations .
准备方法
Captisol is synthesized through the chemical modification of beta-cyclodextrinThis modification is achieved through a series of chemical reactions, including the reaction of beta-cyclodextrin with 1,4-butane sultone under basic conditions . The resulting product is a mixture of polyanionic beta-cyclodextrin derivatives with varying degrees of substitution .
Industrial production of Captisol involves large-scale synthesis using similar chemical reactions, followed by purification processes to ensure the desired degree of substitution and removal of impurities . The final product is a highly soluble and stable cyclodextrin derivative that can be used in various pharmaceutical formulations .
化学反应分析
Captisol undergoes several types of chemical reactions, including complexation, encapsulation, and solubilization. These reactions are primarily driven by the interaction between the hydrophobic cavity of the cyclodextrin and the hydrophobic regions of guest molecules . Common reagents used in these reactions include water, organic solvents, and various pharmaceutical excipients .
The major products formed from these reactions are inclusion complexes, where the guest molecules are encapsulated within the hydrophobic cavity of the cyclodextrin . This encapsulation enhances the solubility and stability of the guest molecules, making them more suitable for pharmaceutical applications .
科学研究应用
Captisol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, Captisol is used as a solubilizing agent to enhance the solubility of poorly soluble compounds . In biology, it is used to stabilize and deliver bioactive molecules, such as proteins and peptides .
In medicine, Captisol is used to improve the solubility and bioavailability of drugs, making them more effective and easier to administer . It has been used in the formulation of several FDA-approved drugs, including antifungal agents, antiviral drugs, and anticancer therapies . In industry, Captisol is used in the formulation of various consumer products, such as cosmetics and personal care items, to enhance the solubility and stability of active ingredients .
作用机制
The mechanism of action of Captisol involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin interacts with the hydrophobic regions of the guest molecules, encapsulating them within the cavity . This encapsulation enhances the solubility and stability of the guest molecules by isolating them from the aqueous environment and protecting them from degradation .
Captisol also interacts with neutral and cationic drugs to facilitate their solubility and chemical stability . The polyanionic nature of Captisol allows it to form strong interactions with cationic drugs, enhancing their solubility and bioavailability . This mechanism of action makes Captisol a valuable tool in drug formulation and delivery .
相似化合物的比较
Captisol is unique among cyclodextrin derivatives due to its high solubility and stability. Similar compounds include hydroxypropyl beta-cyclodextrin and gamma-cyclodextrin . While these compounds also enhance the solubility of guest molecules, Captisol offers superior solubilizing properties and a more favorable safety profile .
Hydroxypropyl beta-cyclodextrin and gamma-cyclodextrin are commonly used in pharmaceutical formulations, but they do not provide the same level of solubility enhancement as Captisol . Additionally, Captisol’s polyanionic nature allows it to interact more effectively with cationic drugs, making it a more versatile and effective solubilizing agent .
Conclusion
Captisol is a chemically modified cyclodextrin that enhances the solubility and stability of poorly soluble drugs. Its unique structure and properties make it a valuable tool in pharmaceutical formulations, with a wide range of scientific research applications. The mechanism of action of Captisol involves the formation of inclusion complexes with guest molecules, enhancing their solubility and stability. Compared to similar compounds, Captisol offers superior solubilizing properties and a more favorable safety profile, making it a preferred choice for drug formulation and delivery.
属性
分子式 |
C50H84Na2O41S2 |
|---|---|
分子量 |
1451.3 g/mol |
IUPAC 名称 |
disodium;4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate |
InChI |
InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2 |
InChI 键 |
RGQYVQYXCZODQW-UHFFFAOYSA-L |
规范 SMILES |
C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


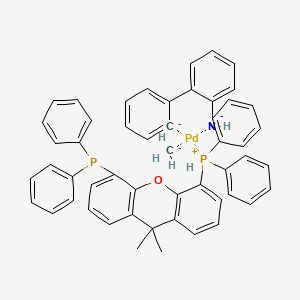

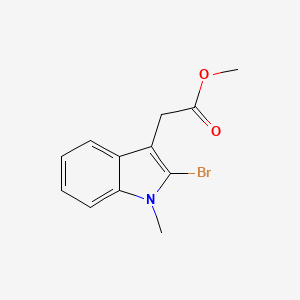
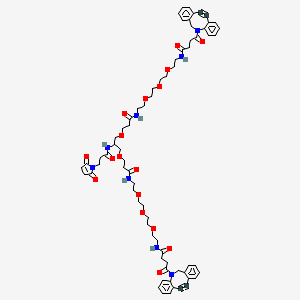


![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
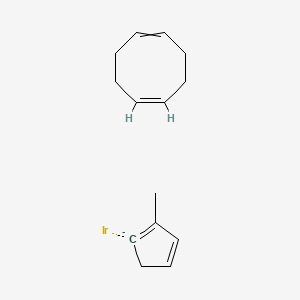

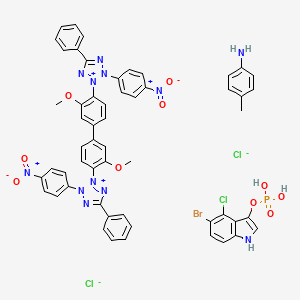
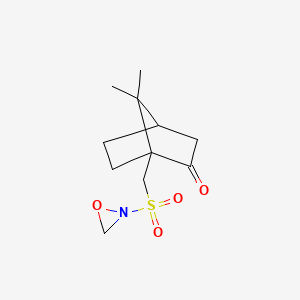
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
